Vitexia-glucoside
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Overview
Description
. It is a C-glycosylated flavone, which means it has a glucose molecule attached to its flavone structure. Vitexia-glucoside is known for its diverse pharmacological activities, including anti-tumor, anti-oxidant, anti-viral, and hepatoprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vitexia-glucoside can be synthesized enzymatically using glycosyltransferases and glycosidases. Glycosyltransferases catalyze the formation of glycosidic bonds using activated sugar donors like uridine-diphosphate glucose (UDP-G), while glycosidases use non-activated sugar donors under thermodynamic control . For instance, the glycosyltransferase BtGT_16345 from Bacillus thuringiensis has been shown to catalyze the conversion of vitexin into vitexin-4’-O-β-glucoside and vitexin-5-O-β-glucoside .
Industrial Production Methods
Industrial production of this compound involves the use of solvent-stable β-fructosidase in organic solvents. This enzyme shows high activity and stability in 30-80% ethyl acetate, achieving yields of 90-99% . The process involves glycosylation of vitexin in a 50% ethyl acetate solvent system, resulting in highly efficient synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Vitexia-glucoside undergoes various chemical reactions, including glycosylation, oxidation, and reduction. Glycosylation is the primary reaction used to synthesize this compound from vitexin .
Common Reagents and Conditions
Glycosylation: Glycosyltransferases and glycosidases are used as catalysts.
Oxidation and Reduction:
Major Products
The major products formed from glycosylation of vitexin include vitexin-4’-O-β-glucoside and vitexin-5-O-β-glucoside .
Scientific Research Applications
Vitexia-glucoside has a wide range of scientific research applications:
Mechanism of Action
Vitexia-glucoside exerts its effects through various molecular targets and pathways. It has been shown to inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest . Its anti-oxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . The compound also exhibits anti-viral activity by interfering with viral replication and enhancing the immune response .
Comparison with Similar Compounds
Vitexia-glucoside is unique due to its C-glycosylated structure, which provides stability against enzymatic hydrolysis compared to O-glycosylated flavones . Similar compounds include:
Vitexin: The aglycone form of this compound, lacking the glucose moiety.
Isovitexin: A structural isomer of vitexin with the glucose moiety attached at a different position.
Orientin: Another C-glycosylated flavone with similar bioactivities.
This compound’s enhanced solubility and bioactivity make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
38950-94-6; 76135-82-5 |
---|---|
Molecular Formula |
C27H30O15 |
Molecular Weight |
594.522 |
IUPAC Name |
8-[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C27H30O15/c28-7-15-19(34)20(35)23(38)27(41-15)42-24-16(8-29)40-26(22(37)21(24)36)18-12(32)5-11(31)17-13(33)6-14(39-25(17)18)9-1-3-10(30)4-2-9/h1-6,15-16,19-24,26-32,34-38H,7-8H2/t15-,16-,19-,20+,21-,22-,23-,24-,26?,27+/m1/s1 |
InChI Key |
NDSUKTASTPEKBX-YGBVHABKSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O |
solubility |
not available |
Origin of Product |
United States |
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